

# Pharmacokinetic comparison of immediate-release vs extended-release Viloxazine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: KB 5666

Cat. No.: B1673363

[Get Quote](#)

## A Pharmacokinetic Showdown: Immediate-Release vs. Extended-Release Viloxazine

A detailed comparison of the pharmacokinetic profiles of immediate-release and extended-release viloxazine formulations reveals key differences in absorption, distribution, and elimination, providing critical insights for researchers and drug development professionals. The extended-release formulation, designed for once-daily administration, exhibits a prolonged absorption phase and a longer half-life, leading to more stable plasma concentrations over a 24-hour period compared to its immediate-release counterpart.

Viloxazine, a selective norepinephrine reuptake inhibitor, has been formulated in both immediate-release (IR) and extended-release (ER) forms. While the IR version was previously marketed in Europe for the treatment of depression, the ER formulation (Qelbree®) is approved in the United States for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).<sup>[1][2]</sup> Understanding the distinct pharmacokinetic properties of these formulations is essential for clinical application and future drug development.

## Comparative Pharmacokinetic Parameters

The transition from an immediate-release to an extended-release formulation significantly alters the pharmacokinetic profile of viloxazine, aiming to provide sustained therapeutic effects and improved patient compliance with a once-daily dosing regimen. The ER formulation's relative bioavailability is approximately 88% compared to the IR formulation.<sup>[3][4]</sup>

| Pharmacokinetic Parameter                      | Immediate-Release (IR) Viloxazine                            | Extended-Release (ER) Viloxazine          |
|------------------------------------------------|--------------------------------------------------------------|-------------------------------------------|
| Time to Peak Concentration (T <sub>max</sub> ) | 1–4 hours (a study showed 29–171 minutes)[1][5]              | Approximately 5 hours[6]                  |
| Elimination Half-Life (t <sub>1/2</sub> )      | ~2.5 hours (a study showed a range of 2.19–4.31 hours)[1][5] | Approximately 7 hours[6]                  |
| Maximum Concentration (C <sub>max</sub> )      | 1108–2932 ng/mL (single 100 mg dose)[5]                      | Varies by dose and population (see below) |
| Bioavailability                                | ~85%[1]                                                      | ~88% relative to IR formulation[3][4]     |

#### Extended-Release Viloxazine Cmax and AUC Data (Steady State)

| Population  | Dose   | Cmax (μg/mL, Mean ± SD) | AUC <sub>0-t</sub> (μg·h/mL, Mean ± SD) |
|-------------|--------|-------------------------|-----------------------------------------|
| Children    | 100 mg | 1.60 ± 0.70             | 19.29 ± 8.88                            |
|             | 200 mg | 2.83 ± 1.31             | 34.72 ± 16.53                           |
|             | 400 mg | 5.61 ± 2.48             | 68.00 ± 28.51                           |
| Adolescents | 200 mg | 2.06 ± 0.90             | 25.78 ± 11.55                           |
|             | 400 mg | 4.08 ± 1.67             | 50.80 ± 19.76                           |
|             | 600 mg | 6.49 ± 2.87             | 79.97 ± 36.91                           |

## Visualizing the Pharmacokinetic Profiles

The differing release mechanisms of the IR and ER formulations result in distinct plasma concentration-time profiles.



[Click to download full resolution via product page](#)

Pharmacokinetic workflow of IR vs. ER Viloxazine.

The immediate-release formulation leads to a rapid increase in plasma concentration, reaching a high peak before a swift decline. This necessitates multiple daily doses to maintain therapeutic levels. In contrast, the extended-release formulation provides a slower, more gradual absorption, resulting in a delayed and lower peak concentration, followed by a more sustained plasma level, making it suitable for once-daily administration.

## Experimental Protocols

The pharmacokinetic data for extended-release viloxazine is primarily derived from population pharmacokinetic models based on data from Phase 3 clinical trials in pediatric patients with ADHD, as well as open-label, crossover studies in healthy adults.<sup>[7][8]</sup> In these studies, plasma concentrations of viloxazine were typically measured using validated chromatographic tandem

mass spectrometry methods.<sup>[8]</sup> Blood samples were collected at various time points post-administration to characterize the concentration-time profile. For immediate-release viloxazine, early pharmacokinetic studies involved the administration of single oral doses to healthy male and female volunteers to determine key parameters such as half-life and peak plasma levels.  
[\[5\]](#)

## Signaling Pathways and Metabolism

The primary mechanism of action of viloxazine is the inhibition of the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft.<sup>[2]</sup> Viloxazine is predominantly metabolized in the liver, primarily through 5-hydroxylation mediated by the cytochrome P450 isoenzyme CYP2D6, with minor contributions from other CYP enzymes.<sup>[7]</sup> The resulting metabolites are then largely excreted in the urine.<sup>[9]</sup>



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Viloxazine in the Management of CNS Disorders: A Historical Overview and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Viloxazine Monograph for Professionals - Drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics of viloxazine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Population Pharmacokinetics of Viloxazine Extended-Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacokinetic comparison of immediate-release vs extended-release Viloxazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673363#pharmacokinetic-comparison-of-immediate-release-vs-extended-release-viloxazine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)